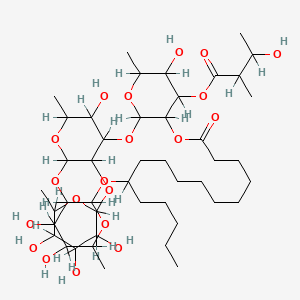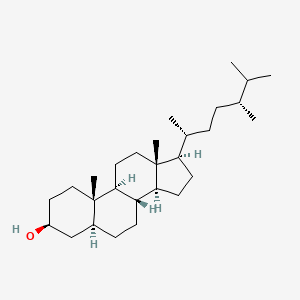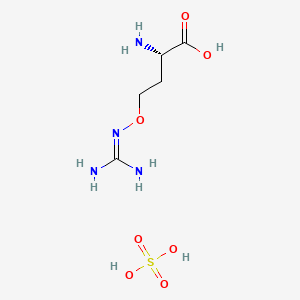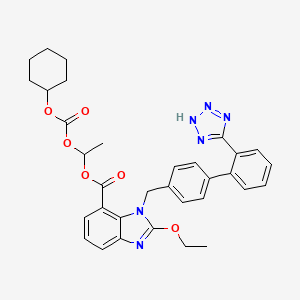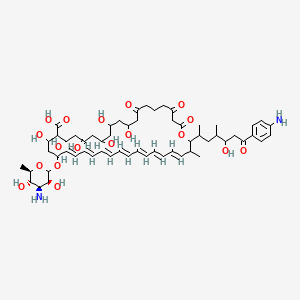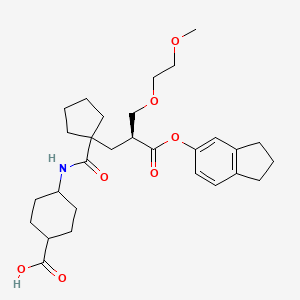
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride involves several steps. Typically, the process begins with the reaction of m-ethoxycarbanilic acid with 2-(dimethylamino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process. The resulting product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride is widely used in scientific research due to its bioactive properties. Some of its applications include:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride can be compared with other similar compounds such as:
- Carbanilic acid, m-ethoxy-, 2-(methylamino)ethyl ester, hydrochloride
- Carbanilic acid, m-ethoxy-, 2-(ethylamino)ethyl ester, hydrochloride
These compounds share similar structural features but differ in their substituent groups, which can affect their chemical properties and biological activities .
Properties
CAS No. |
68097-49-4 |
|---|---|
Molecular Formula |
C13H21ClN2O3 |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-4-17-12-7-5-6-11(10-12)14-13(16)18-9-8-15(2)3;/h5-7,10H,4,8-9H2,1-3H3,(H,14,16);1H |
InChI Key |
XBRIYRPCZOCKFL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)OCCN(C)C.Cl |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbanilic acid, m-ethoxy-, 2-(dimethylamino)ethyl ester, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


